molecular formula C15H14N4O6S B2744233 6-acetyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-68-4

6-acetyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2744233
CAS No.: 864927-68-4
M. Wt: 378.36
InChI Key: HDIDQPNZSREFLB-UHFFFAOYSA-N
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Description

6-acetyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a nitrofuran moiety, a thienopyridine ring, and an amide functional group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves multiple steps, starting from readily available precursors. One common approach is the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, followed by a series of reactions including amidation, cyclization, and acetylation . The reaction conditions typically involve the use of strong acids like sulfuric acid and nitric acid, as well as organic solvents such as acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability . The choice of reagents and solvents is also crucial to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-acetyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions . The reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted thienopyridines, oxidized nitrofuran derivatives, and substituted amides .

Scientific Research Applications

6-acetyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-acetyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is unique due to its combination of a nitrofuran moiety, a thienopyridine ring, and an amide functional group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

6-acetyl-2-[(5-nitrofuran-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O6S/c1-7(20)18-5-4-8-10(6-18)26-15(12(8)13(16)21)17-14(22)9-2-3-11(25-9)19(23)24/h2-3H,4-6H2,1H3,(H2,16,21)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIDQPNZSREFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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